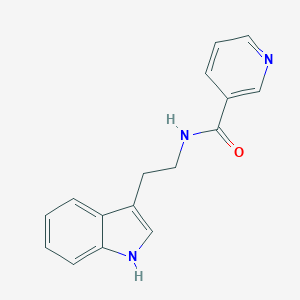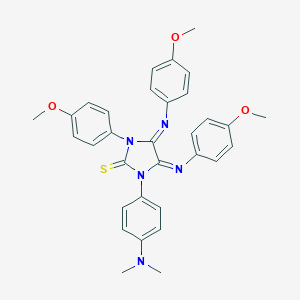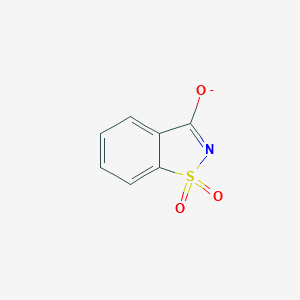![molecular formula C17H25ClN2O2S B185029 1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine CAS No. 6036-68-6](/img/structure/B185029.png)
1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine, commonly known as ML204, is a small molecule that has been extensively studied for its potential use as a research tool in neuroscience. It was first synthesized in 2009 by researchers at Emory University and has since been used in numerous studies to investigate the role of ion channels in neuronal function and disease.
Mechanism of Action
ML204 is a selective inhibitor of the K2P channel, TREK-1. By blocking the activity of TREK-1, ML204 increases the excitability of neurons, making them more likely to fire action potentials. This effect has been shown to be beneficial in animal models of depression, where ML204 has been found to have antidepressant-like effects.
Biochemical and Physiological Effects
ML204 has been shown to have a number of biochemical and physiological effects in animal models. In addition to its antidepressant-like effects, ML204 has been found to have analgesic effects in models of neuropathic pain, as well as anti-epileptic effects in models of epilepsy. ML204 has also been shown to have a neuroprotective effect in models of ischemic stroke, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of ML204 as a research tool is its selectivity for TREK-1. This allows researchers to investigate the specific role of this channel in neuronal function and disease, without the confounding effects of other ion channels. However, one limitation of ML204 is its relatively low potency, which may limit its usefulness in certain experimental settings.
Future Directions
There are numerous future directions for research on ML204 and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of TREK-1, which may have greater therapeutic potential. Additionally, further research is needed to investigate the potential use of ML204 in the treatment of neurological disorders, including depression, pain, and epilepsy. Finally, the role of other K2P channels in neuronal function and disease remains poorly understood, and future research may uncover additional targets for the development of novel therapeutics.
Synthesis Methods
The synthesis of ML204 involves several steps, starting with the reaction of 4-chlorobenzene sulfonamide with cycloheptylamine to form the intermediate 1-(4-chlorophenylsulfonyl)cycloheptylamine. This intermediate is then reacted with piperazine to yield the final product, ML204. The synthesis is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Scientific Research Applications
ML204 has been primarily used as a research tool to investigate the role of two-pore domain potassium (K2P) channels in neuronal function and disease. K2P channels are a family of ion channels that play a critical role in regulating the resting membrane potential of neurons and are implicated in numerous neurological disorders, including epilepsy, pain, and depression.
properties
CAS RN |
6036-68-6 |
|---|---|
Product Name |
1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine |
Molecular Formula |
C17H25ClN2O2S |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-cycloheptylpiperazine |
InChI |
InChI=1S/C17H25ClN2O2S/c18-15-7-9-17(10-8-15)23(21,22)20-13-11-19(12-14-20)16-5-3-1-2-4-6-16/h7-10,16H,1-6,11-14H2 |
InChI Key |
RJBNYCKVNZUKBT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)



